Enhanced Lipophilicity (XLogP3) Over the Parent Benzamide
The 4-iodobenzamide derivative exhibits a computed XLogP3 of 3.7, representing a +0.7 log-unit increase relative to the parent benzamide scaffold (XLogP3 = 3.0) and a +0.5 log-unit increase over the 2,4-difluorobenzamide analog (XLogP3 = 3.2) [1][2][3]. This lipophilicity shift is quantitatively meaningful for predicting passive membrane permeability and tissue distribution.
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.7 |
| Comparator Or Baseline | Unsubstituted benzamide analog XLogP3 = 3.0; 2,4-difluorobenzamide analog XLogP3 = 3.2 |
| Quantified Difference | +0.7 log units vs. parent benzamide; +0.5 log units vs. 2,4-difluoro analog |
| Conditions | Computed by XLogP3 3.0 algorithm within PubChem (release 2025.09.15) |
Why This Matters
The systematic lipophilicity increase driven by para-iodination provides a tunable handle for medicinal chemists requiring higher membrane permeability without altering the core pyridazinone pharmacophore.
- [1] PubChem Compound Summary, CID 18569747, N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-iodobenzamide, XLogP3 = 3.7. View Source
- [2] PubChem Compound Summary, CID 18569727, N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide, XLogP3 = 3.0. View Source
- [3] PubChem Compound Summary, CID 18569746, N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-difluorobenzamide, XLogP3 = 3.2. View Source
